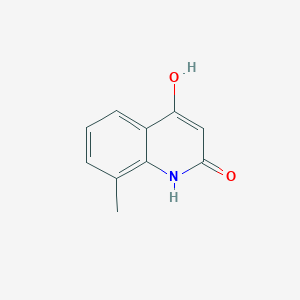

4-Hydroxy-8-methylquinolin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

4-hydroxy-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(12)5-9(13)11-10(6)7/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZOMMRNDCZSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715630 | |

| Record name | 4-Hydroxy-8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-42-5 | |

| Record name | 4-Hydroxy-8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale Skraup synthesis or other cyclization reactions, optimized for yield and purity. Reaction conditions are carefully controlled to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-8-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-Hydroxy-8-methylquinolin-2(1H)-one has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its derivatives have shown promise in treating various diseases.

Antimicrobial Activity

Several studies have indicated that quinoline derivatives exhibit antimicrobial properties. For instance, the synthesis of 4-hydroxyquinoline derivatives has been linked to enhanced antibacterial and antifungal activities. A notable case study demonstrated that certain derivatives displayed significant inhibition against pathogenic bacteria and fungi, suggesting their potential as new antimicrobial agents .

Antioxidant Properties

Research has shown that this compound and its derivatives act as effective antioxidants. A study evaluated the antioxidant efficiency of synthesized compounds in lubricating greases using ASTM methods, revealing that these compounds significantly reduced oxidative deterioration compared to control samples . This property is crucial for developing formulations that require stability against oxidative stress.

Materials Science Applications

The compound is also being explored for its applications in materials science, particularly as a stabilizer in organic materials.

Stabilization of Polymers

This compound has been utilized as a stabilizer for polymers against degradation caused by light and heat. Its incorporation into polymer matrices has shown to enhance the thermal stability and longevity of the materials . The effectiveness of these compounds in protecting against environmental factors underscores their importance in material formulation.

Synthesis and Characterization

The synthesis of this compound involves various methodologies, including:

- Electrochemical Oxidation : The compound is used as a nucleophile in electrochemical reactions involving catechols, which have implications in organic synthesis .

- Cyclic Voltammetry Studies : These studies help elucidate the redox behavior of the compound, providing insights into its reactivity and potential applications in electrochemical sensors .

Data Tables

Case Studies

- Antimicrobial Study : A series of derivatives were synthesized from this compound, evaluated for their efficacy against common pathogens. Results indicated that modifications at specific positions on the quinoline ring significantly enhanced activity.

- Polymer Stabilization : In a comparative study, polymers containing this compound showed improved resistance to thermal degradation when exposed to UV light over extended periods compared to untreated samples.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of quinolinones allows for tailored physicochemical and biological properties. Below is a detailed comparison of 4-Hydroxy-8-methylquinolin-2(1H)-one with analogous compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Position Effects :

- Methyl vs. Methoxy : The methyl group at C8 (in the target compound) provides moderate steric bulk without significantly altering electronic properties, whereas the methoxy group at C7 (27037-34-9) increases lipophilicity and may enhance membrane permeability .

- Nitro vs. Hydroxyl : The nitro group in 328396-35-6 introduces strong electron-withdrawing effects, making the hydroxyl group more acidic (pKa ~5-6 vs. ~8-9 for methyl derivatives) .

Its reactivity toward nucleophiles (e.g., hydrazine, azide) enables the generation of diverse derivatives like 4-hydrazino and 4-azido analogs .

coli and S. aureus .

Crystallographic Data: Derivatives like 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one exhibit well-defined crystal structures stabilized by intermolecular hydrogen bonds, as confirmed by X-ray diffraction (SHELX refinement) .

Actividad Biológica

4-Hydroxy-8-methylquinolin-2(1H)-one, a derivative of quinoline, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 175.19 g/mol. The compound features a hydroxyl group at the 4-position and a methyl group at the 8-position of the quinoline ring, which significantly influences its biological activity.

Synthesis Methods

Synthesis Techniques:

- Cyclization Reactions: Common methods include cyclization of appropriate precursors under acidic or basic conditions.

- Nucleophilic Substitution: The synthesis often involves nucleophilic substitution reactions to introduce functional groups at specific positions on the quinoline ring .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Anticancer Properties

The compound has been evaluated for anticancer activity. It functions as an inhibitor of certain enzymes involved in cancer progression, showing promise in reducing cell proliferation in various cancer cell lines. For example, lipophilicity studies suggest that increased lipophilicity correlates with enhanced anticancer efficacy .

Antifungal Effects

In vitro studies have demonstrated antifungal activity against several pathogenic fungi. The structure-activity relationship analysis indicates that specific substitutions on the quinoline ring enhance antifungal potency .

Case Studies

- Antiviral Activity: A study assessed the antiviral potential of several 8-hydroxyquinoline derivatives against H5N1 avian influenza viruses. The results indicated that certain derivatives exhibited growth inhibition percentages comparable to established antiviral agents .

- Toxicity Evaluation: Cytotoxicity tests conducted on A549 lung cancer cells revealed that while some derivatives displayed significant anticancer effects, they also required careful evaluation for potential toxicity to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its chemical structure:

- Hydroxyl Group Positioning: The presence and positioning of the hydroxyl group are critical for enhancing both antimicrobial and anticancer activities.

- Methyl Substitution: Methyl groups at specific positions can modulate lipophilicity and bioavailability, affecting overall efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Table

| Derivative | Reagents/Conditions | Yield | Key Characterization Techniques | Ref. |

|---|---|---|---|---|

| Compound 11 | Guanidine HCl, KOH, ethanol, 4h reflux | 64% | IR (C=O, C=N), H NMR (δ 3.59 ppm CH), MS | |

| Compound 23 | Ethylenediamine, ethanol, 15min reflux | 77% | IR (C=O, NH), H NMR (δ 3.69 ppm NCH), MS |

How can spectroscopic techniques (IR, NMR, MS) be employed to characterize this compound derivatives?

Basic Question

- IR Spectroscopy : Detect hydrogen-bonded C=O (1663–1625 cm), C=N (1620 cm), and OH stretches (~3447 cm) .

- H NMR : Identify substituents via methyl groups (δ 3.59 ppm), aromatic protons (δ 6.99–8.18 ppm), and exchangeable NH/OH signals .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for a diazepine-quinolinone hybrid) and fragmentation patterns confirm molecular weight and structural motifs .

What strategies are effective in resolving contradictions in reported antimicrobial activity data for quinolin-2(1H)-one derivatives?

Advanced Question

Contradictions often arise from variations in substituents, assay protocols, or microbial strains. Methodological approaches include:

- Standardized MIC Assays : Use twofold serial dilution techniques (as in ) to compare derivatives against reference drugs (e.g., streptomycin) .

- Structural Benchmarking : Compare activities of fluoro-substituted derivatives (e.g., compound 6a in with MIC 16–32 μg/mL) to identify substituent effects .

- Control for Biofilm Formation : Address discrepancies caused by biofilm-interfering activity by including biofilm disruption assays.

How can X-ray crystallography and SHELX software be utilized in structural elucidation?

Advanced Question

- SHELX Applications : SHELXL refines small-molecule crystal structures, while SHELXD/SHELXE solve phases for high-resolution or twinned macromolecular data .

- Workflow : Collect intensity data → Solve phase problem (SHELXC/D) → Refine coordinates (SHELXL) → Validate using R-factors and electron density maps .

- Case Study : uses crystallography to confirm the planar quinolinone core and hydrogen-bonding networks in derivatives.

What are the structure-activity relationships (SAR) influencing the antimicrobial efficacy of this compound derivatives?

Advanced Question

- Electron-Withdrawing Groups : Fluoro substituents (e.g., compound 6a in ) enhance activity against Gram-negative bacteria (MIC 16 μg/mL for P. aeruginosa) by increasing membrane permeability .

- Hydrophobic Side Chains : Alkyl or aryl amides at position 3 improve binding to bacterial efflux pump targets .

- Hydrogen-Bonding Capacity : The 4-hydroxy group is critical for interaction with microbial enzymes (e.g., DNA gyrase) .

How to optimize reaction conditions for introducing substituents at specific positions of the quinolin-2(1H)-one core?

Advanced Question

- Position 3 Functionalization : Use nucleophilic aromatic substitution (e.g., 4-chloro-8-methylquinolin-2(1H)-one reacts with amines at 80°C) .

- Position 8 Methylation : Direct alkylation under basic conditions (e.g., KCO/DMF) preserves the hydroxy group at position 4 .

- Oxidation/Reduction : Controlled oxidation with KMnO or reduction with NaBH modifies the dihydroquinoline scaffold (see for analogous reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.